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molecular formula C8H8Cl2N2O B7807217 5,6-Dichloro-N-ethylnicotinamide

5,6-Dichloro-N-ethylnicotinamide

Cat. No. B7807217
M. Wt: 219.06 g/mol
InChI Key: GAIXUJQSFWMFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776862B2

Procedure details

A round bottomed flask was charged with 5,6-dichlorornicotic acid (30 g, 156 mmol), ethylamine HCl salt (14 g, 170 mmol), dimethylformamide (300 ml), dichloromethane (100 ml), triethylamine (26.1 ml, 187 mmol), and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (32.9 g, 170 mmol). The reaction mixture was stirred at room temperature overnight. The solvent was removed in vacuo, the residue was dissolved in ethyl acetate (500 mL) and was washed with 1N HCl (2×), saturated aqueous sodium bicarbonate (1×), brine (1×), and dried over magnesium sulfate. The solution was filtered and concentrated in vacuo to provide the desired 5,6-Dichloro-N-ethyl-nicotinamide 2 (29 g, 85%). MS: M+H=219.
[Compound]
Name
acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(N)C.CN(C)C=[O:8].C([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])C.[ClH:17].[CH3:18][N:19](C)[CH2:20][CH2:21][CH2:22]N=C=NCC>ClCCl>[Cl:1][C:21]1[C:20]([Cl:17])=[N:19][CH:18]=[C:16]([CH:22]=1)[C:15]([NH:12][CH2:13][CH3:14])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
acid
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
14 g
Type
reactant
Smiles
Cl.C(C)N
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
26.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
32.9 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
was washed with 1N HCl (2×), saturated aqueous sodium bicarbonate (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)NCC)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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